molecular formula C15H18KNO4 B13034050 Potassium 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Potassium 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Cat. No.: B13034050
M. Wt: 315.41 g/mol
InChI Key: ADJLBTCNSSCRGF-UHFFFAOYSA-M
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Description

Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the protection of the amine group in 1,2,3,4-tetrahydroisoquinoline-6-carboxylate with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is the free amine, which can then be used in further synthetic applications .

Mechanism of Action

The mechanism of action of Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate primarily involves the protection of the amine group. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific structure, which includes a tetrahydroisoquinoline core and a Boc-protected amine. This combination provides stability and reactivity that are advantageous in multi-step organic synthesis. The compound’s ability to undergo selective deprotection under mild conditions makes it particularly valuable in the synthesis of complex molecules .

Properties

Molecular Formula

C15H18KNO4

Molecular Weight

315.41 g/mol

IUPAC Name

potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylate

InChI

InChI=1S/C15H19NO4.K/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16;/h4-5,8H,6-7,9H2,1-3H3,(H,17,18);/q;+1/p-1

InChI Key

ADJLBTCNSSCRGF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)[O-].[K+]

Origin of Product

United States

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